BenchChemオンラインストアへようこそ!

[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine

Physicochemical profiling CNS drug-likeness Lead optimization

[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine (CAS 1368703-57-4) is a heterocyclic small molecule (C₁₁H₁₂ClN₃, MW 221.68 g/mol) belonging to the 1,4-disubstituted imidazole class, featuring a 4-chlorobenzyl substituent at N1 and a primary aminomethyl group at C4. The compound is cataloged as a research-grade building block by multiple international suppliers, with commercially available purities ranging from 95% to ≥98% and storage conditions specified as sealed, dry, 2–8°C.

Molecular Formula C11H12ClN3
Molecular Weight 221.69
CAS No. 1368703-57-4
Cat. No. B2867662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine
CAS1368703-57-4
Molecular FormulaC11H12ClN3
Molecular Weight221.69
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(N=C2)CN)Cl
InChIInChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2
InChIKeyNVPCBOCKXJIBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine (CAS 1368703-57-4): Chemical Identity, Scaffold Class, and Procurement Baseline


[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine (CAS 1368703-57-4) is a heterocyclic small molecule (C₁₁H₁₂ClN₃, MW 221.68 g/mol) belonging to the 1,4-disubstituted imidazole class, featuring a 4-chlorobenzyl substituent at N1 and a primary aminomethyl group at C4 [1]. The compound is cataloged as a research-grade building block by multiple international suppliers, with commercially available purities ranging from 95% to ≥98% and storage conditions specified as sealed, dry, 2–8°C . Its computed physicochemical properties—XLogP3 of 1.1, topological polar surface area of 43.8 Ų, one hydrogen bond donor, and two hydrogen bond acceptors—position it as a moderately lipophilic, low-molecular-weight scaffold with favorable permeability characteristics for central nervous system (CNS) drug discovery campaigns [1]. The compound is intended exclusively for research and development use and is not approved for human or veterinary therapeutic applications .

Why [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine Cannot Be Replaced by Common In-Class Imidazole Analogs Without Sacrificing Key Molecular Attributes


Imidazole-based compounds are frequently treated as interchangeable pharmacophore carriers; however, the simultaneous presence of three distinct functional domains—the imidazole N3 for metal-coordination or hydrogen bonding, the 4-chlorobenzyl moiety for hydrophobic and π-stacking interactions, and the primary aminomethyl group at C4 for covalent derivatization—creates a specific polyfunctional topology that unsubstituted or singly modified analogs cannot replicate [1][2]. Replacing the 4-chlorobenzyl group with hydrogen (yielding (1H-imidazol-4-yl)methanamine, CAS 13400-46-9) eliminates the lipophilic aromatic anchor essential for occupying hydrophobic enzyme pockets, while substituting the chlorobenzyl with fluorobenzyl or bromobenzyl alters both electronic character and steric bulk in ways that shift LogP, metabolic stability, and off-target binding profiles [3]. Critically, omission of the 4-aminomethyl handle (as in 1-(4-chlorobenzyl)-1H-imidazole, CAS 7556-65-8) removes the sole primary amine group required for amide coupling, reductive amination, or bioconjugation, thereby restricting the compound to a terminal rather than an elaborative synthetic role [2]. These structural distinctions translate directly into divergent performance in biochemical assays, synthetic workflow compatibility, and procurement specifications, as detailed quantitatively in Section 3.

[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Computed LogP and TPSA Comparison Against Halo-Substituted and Des-Benzyl Analogs

[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine exhibits a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 43.8 Ų, placing it within the favorable CNS multiparameter optimization (MPO) space (XLogP 1–3, TPSA < 75 Ų) [1]. By contrast, the des-benzyl analog (1H-imidazol-4-yl)methanamine (CAS 13400-46-9) has a substantially lower XLogP (approximately −0.5 to −0.8, predicted) and a TPSA of approximately 54–56 Ų, reflecting the absence of the lipophilic chlorobenzyl domain and markedly reduced membrane permeability [2]. The bromobenzyl analog [1-(4-bromobenzyl)-1H-imidazol-4-yl]methanamine is predicted to have an XLogP of approximately 1.4–1.6, higher than the target compound, which may increase non-specific protein binding and hERG liability risk [3]. The chlorobenzyl substituent thus provides an intermediate lipophilicity balance that is neither too polar for passive membrane transit (as with the des-benzyl analog) nor excessively lipophilic (as with the bromo congener).

Physicochemical profiling CNS drug-likeness Lead optimization

Synthetic Versatility Differentiation: Presence of Primary Amine Handle Versus Non-Functionalized Imidazole Analogs

The 4-aminomethyl substituent of [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine provides a nucleophilic primary amine (predicted pKa ~9.5–10.5) that enables direct participation in amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling without requiring pre-functionalization [1]. In contrast, 1-(4-chlorobenzyl)-1H-imidazole (CAS 7556-65-8) lacks any exocyclic reactive handle, limiting its synthetic utility to N-alkylation or electrophilic aromatic substitution at the imidazole C2 position only [2]. The aldehyde analog, 1-(4-chlorobenzyl)-1H-imidazole-4-carbaldehyde (CAS 1696937-99-1), offers an electrophilic handle but requires reduction to the amine (introducing an additional synthetic step, typical yields 70–90%) to access the same downstream products . The target compound therefore enables a one-step diversification strategy via the amine handle that the non-aminated and aldehyde analogs cannot match without additional synthetic manipulation, translating to fewer steps, higher overall yields, and reduced procurement of multiple intermediates for parallel library synthesis.

Medicinal chemistry Parallel synthesis Building block utility

Commercial Purity and Storage Specification Differentiation Across Vendor Sources

[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine is available from multiple independent suppliers with a documented minimum purity of 95% (AKSci Cat. 9079DY) and ≥98% (ChemScene Cat. CS-0624787; Leyan Cat. 1695457), providing procurement flexibility with verifiable quality specifications . The closely related aldehyde analog 1-(4-chlorobenzyl)-1H-imidazole-4-carbaldehyde (CAS 1696937-99-1) is typically offered at 95% purity only, with fewer suppliers and limited batch-to-batch documentation . Storage specifications for the target compound are explicitly defined (sealed, dry, 2–8°C), whereas storage recommendations for the non-aminated analog 1-(4-chlorobenzyl)-1H-imidazole (CAS 7556-65-8) are less consistently reported across vendors, introducing ambiguity for long-term stability management in compound management workflows . The availability of the target compound at ≥98% purity from at least two independent vendors establishes a minimum quality benchmark that reduces risk of impurity-driven false positives in biological assays compared to analogs where the highest commercially available purity is lower or less well-documented.

Quality specifications Procurement compliance Reproducibility

CYP Enzyme Inhibition Potential: Class-Level SAR Inference from the 1-(4-Chlorobenzyl)-1H-imidazole Scaffold

Although direct experimental IC₅₀ data for [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine against cytochrome P450 enzymes have not been published, the structurally analogous compound 1-(4-chlorobenzyl)-1H-imidazole (CHEMBL441367)—which differs only by the absence of the 4-aminomethyl group—demonstrates potent inhibition of human CYP2A6 (IC₅₀ = 160 nM at pH 7.5) and rat 17,20-lyase (IC₅₀ = 2,810 nM), while showing substantially weaker inhibition of human CYP2B6 (IC₅₀ = 12,000 nM), yielding a selectivity window of approximately 75-fold between CYP2A6 and CYP2B6 [1]. In rat microsomal assays, 1-(4-chlorobenzyl)-1H-imidazole also inhibited the 17α-hydroxylase component of P45017α with an IC₅₀ of 31,600 nM, compared to 2,810 nM for the 17,20-lyase component—a >10-fold intra-enzyme selectivity for lyase over hydroxylase activity [1][2]. The addition of the 4-aminomethyl group in the target compound is predicted to modulate both potency and selectivity through altered hydrogen bonding with active-site residues and modified basicity, but experimental confirmation is required before procurement decisions based solely on CYP inhibition potency can be justified.

CYP17A1 inhibition Selectivity profiling Steroidogenesis modulation

Optimal Application Scenarios for [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Generation via Direct Amide Library Synthesis

The compound's CNS MPO-compatible physicochemical profile (XLogP3 = 1.1; TPSA = 43.8 Ų) and the presence of a primary amine handle for single-step amide coupling make it an ideal core scaffold for generating focused libraries of CNS-targeted candidates. Researchers can react the amine with diverse carboxylic acids under standard EDC/HOBt conditions to produce arrays of amide derivatives in a single synthetic step, enabling rapid SAR exploration around the 4-chlorobenzyl-imidazole core without intermediate functional group interconversion [1][2]. This scenario is supported by the computed CNS MPO desirability parameters and the ≥5 one-step derivatization pathways accessible from the commercial building block as identified in Section 3, Evidence Item 1 and Evidence Item 2.

Biochemical Pharmacology: Scaffold for CYP17A1-Selective Inhibitor Optimization with a Tuneable Amine Handle

Although direct CYP inhibition data for this specific compound are lacking, the 4-chlorobenzyl-imidazole core has demonstrated an approximately 11-fold intra-enzyme selectivity for 17,20-lyase over 17α-hydroxylase in rat microsomal assays (IC₅₀ 2,810 nM vs. 31,600 nM), as well as 75-fold selectivity between CYP2A6 (IC₅₀ 160 nM) and CYP2B6 (IC₅₀ 12,000 nM) in human recombinant enzyme assays [3][4]. The 4-aminomethyl substituent provides a derivatizable handle to modulate both potency and isoform selectivity beyond the baseline scaffold. Researchers pursuing selective steroidogenesis modulation for androgen-dependent indications should prioritize this compound over the non-aminated analog because the amine handle permits systematic SAR exploration without de novo scaffold synthesis, as described in Section 3, Evidence Item 4.

Chemical Biology: Trifunctional Probe for Target Identification and Chemoproteomics

The compound's three distinct functional domains—imidazole (metal-coordinating, pKa ~6.9 for N3), 4-chlorobenzyl (photoreactive upon UV irradiation or click-chemistry compatible if further derivatized), and primary amine (bioorthogonal conjugatable handle)—enable its use as a trifunctional chemical probe. The amine handle permits direct attachment to affinity tags (biotin), fluorophores, or solid supports via amide or sulfonamide linkages without disrupting the imidazole-chlorobenzyl pharmacophore [1][2]. This trifunctional topology is absent in 1-(4-chlorobenzyl)-1H-imidazole (lacks the amine) and in (1H-imidazol-4-yl)methanamine (lacks the chlorobenzyl), making the target compound the only commercially available scaffold that integrates all three functionalities in a single, low-molecular-weight entity (MW 221.68). This application derives directly from the synthetic versatility evidence in Section 3, Evidence Item 2.

Procurement and Compound Management: High-Purity Building Block for Automated Parallel Synthesis Platforms

With documented purity of ≥98% from multiple independent vendors (ChemScene Cat. CS-0624787; Leyan Cat. 1695457) and explicit long-term storage specifications (sealed, dry, 2–8°C), the compound meets the quality and stability documentation requirements for integration into automated compound management and parallel synthesis workflows . The availability of ≥98% purity material from competing suppliers reduces single-vendor dependency and provides procurement flexibility, while the defined storage conditions support compliant inventory management under standard compound management protocols. This scenario is grounded in the commercial specification differentiation evidence presented in Section 3, Evidence Item 3.

Quote Request

Request a Quote for [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.